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Compound of Interest

Compound Name:

3-(2,8,9-Trioxa-5-aza-1-

silabicyclo[3.3.3]undecane-1-yl)-1-

propanamine

Cat. No.: B096939 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the biological effects of various silatrane derivatives. It includes a

summary of quantitative data, detailed experimental protocols, and visualizations of associated

signaling pathways.

Silatranes, a class of tricyclic organosilicon compounds, have garnered significant interest in

medicinal chemistry due to their diverse and potent biological activities. Their unique cage-like

structure, featuring a transannular dative bond between the silicon and nitrogen atoms, imparts

distinct physicochemical properties that contribute to their biological effects. This guide offers a

comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial properties of

selected silatrane derivatives, supported by experimental data from peer-reviewed literature.

Data Presentation: A Comparative Overview of
Biological Activity
The biological activities of silatrane derivatives are summarized in the tables below, presenting

quantitative data for easy comparison across different compounds and biological assays.

Cytotoxic and Anti-Invasive Activity of Silatrane
Derivatives
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The anticancer potential of silatrane derivatives has been evaluated against various cancer cell

lines. The data reveals that the cytotoxic and anti-invasive effects are highly dependent on the

substituent at the silicon atom.

Derivative Cell Line Assay Results Reference

1-Vinylsilatrane
A549 (Human

Lung Carcinoma)
In vitro invasion

80% inhibition at

40 µg/mL
[1]

1-(p-

Aminophenyl)sila

trane

A549 (Human

Lung Carcinoma)
In vitro invasion

80% inhibition at

50 µg/mL
[1]

1-(3-

Phenylthiocarba

midopropyl)silatr

ane

A549 (Human

Lung Carcinoma)
In vitro invasion

80% inhibition at

80 µg/mL
[1]

Parent Silatrane
A549 (Human

Lung Carcinoma)
In vitro invasion

80% inhibition at

66 µg/mL
[1]

1-Bromosilatrane
A549 (Human

Lung Carcinoma)
In vitro invasion

80% inhibition at

171 µg/mL
[1]

Nitro-silatrane

derivative (SIL-

BS)

HepG2

(Hepatocellular

Carcinoma) &

MCF7 (Breast

Cancer)

Cytotoxicity

Higher cytotoxic

activity than the

parent

compound

[2]

Antimicrobial Activity of Silatrane Derivatives
Silatrane derivatives have demonstrated significant activity against a range of bacteria and

fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing the

antimicrobial potency of these compounds.
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Derivative Microorganism MIC (µg/mL) Reference

Isoxazole derivative of

silatrane (R =

MeOC6H4)

Enterococcus durans 12.5 [3]

Bacillus subtilis 6.2 [3]

Phthalimide-

containing silatranes

(14 and 15)

Gram-positive and

Gram-negative

bacteria

0.20 mg/mL [3]

Pyrrole-silatrane (18a) Enterococcus durans 3.1

Bacillus subtilis 6.2

3-

siltranylpropyldithiocar

bamic acid derivative

(13)

Bacillus subtilis,

Escherichia coli,

Staphylococcus

aureus

1.80 mg/mL

Schiff-base silatrane

(methoxy substituent)

Aspergillus fumigatus,

Penicillium

chrysogenum,

Fusarium

0.08 [3]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Procedure:

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the silatrane derivatives

and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to

each well to dissolve the formazan crystals.[4]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control-treated

cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined from the dose-response curve.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane

matrix, mimicking the in vivo process of metastasis.

Procedure:

Chamber Hydration: Rehydrate the Matrigel-coated inserts of a 24-well invasion chamber by

adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours

at 37°C.[5]

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and

resuspend them in serum-free medium at a concentration of 5 x 10^4 cells/mL.[2]

Cell Seeding: After rehydration, remove the medium and add the cell suspension to the

upper chamber of the insert.

Chemoattractant Addition: Add a chemoattractant (e.g., medium containing fetal bovine

serum) to the lower chamber.

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
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Cell Removal and Staining: After incubation, remove the non-invading cells from the top of

the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane

with a staining solution like Diff-Quik or Crystal Violet.[2]

Quantification: Count the number of stained, invaded cells in several microscopic fields. The

results are often expressed as the percentage of invasion compared to a control.

Broth Microdilution Method for Antimicrobial
Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Procedure:

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a

fresh culture.

Serial Dilutions: Prepare a two-fold serial dilution of the silatrane derivatives in a 96-well

microtiter plate containing a suitable broth medium.

Inoculation: Inoculate each well with the standardized microbial suspension. Include a

growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at an appropriate temperature and duration for the specific

microorganism.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

Signaling Pathway Visualization
While the precise signaling pathways modulated by many silatrane derivatives are still under

investigation, evidence suggests that some organosilicon compounds may exert their effects

through the p38 MAP kinase pathway.[2] The p38 MAPK pathway is a key signaling cascade

involved in cellular responses to stress, inflammation, and apoptosis.
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Below is a generalized representation of a potential mechanism of action for a silatrane

derivative that inhibits the p38 MAPK signaling pathway.

Extracellular Stimuli
(e.g., Stress, Cytokines)

Receptor

MAP3K
(e.g., ASK1, TAK1)

Activation

MAP2K
(e.g., MKK3, MKK6)

Phosphorylation

p38 MAPK

Phosphorylation

Downstream Targets
(e.g., Transcription Factors, Kinases)

Phosphorylation

Silatrane Derivative
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Click to download full resolution via product page

Caption: Proposed inhibitory effect of a silatrane derivative on the p38 MAPK signaling

pathway.

This guide provides a snapshot of the current understanding of the biological effects of

silatrane derivatives. Further research is needed to fully elucidate their mechanisms of action

and to explore their full therapeutic potential. The provided data and protocols should serve as

a valuable resource for scientists working in this exciting field of drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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